molecular formula C33H44N2O17 B13832926 Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) CAS No. 74051-66-4

Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate)

Cat. No.: B13832926
CAS No.: 74051-66-4
M. Wt: 740.7 g/mol
InChI Key: BWBZCYCZDVXHQI-DXTZIMEDSA-N
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Description

Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) involves multiple steps, starting from simpler morphinan derivatives. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the morphinan backbone.

    Epoxidation: Formation of an epoxy group between carbons 4 and 5.

    Acetylation: Addition of an acetate group to the hydroxyl group at position 6.

    Etherification: Attachment of the morpholinoethoxy group to the morphinan structure.

    Formation of Bis(hydrogentartrate): The final step involves the formation of the bis(hydrogentartrate) salt to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other morphinan derivatives.

    Biology: Studied for its interactions with various biological targets, including opioid receptors.

    Medicine: Investigated for its potential analgesic and antitussive properties.

    Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and antitussive effects. The molecular targets include the mu-opioid receptor, which is responsible for pain relief, and the kappa-opioid receptor, which contributes to the compound’s antitussive properties. The pathways involved include inhibition of neurotransmitter release and modulation of pain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A naturally occurring opiate with potent analgesic properties.

    Codeine: An opiate used for its analgesic and antitussive effects.

    Dextromethorphan: A synthetic morphinan used as a cough suppressant.

Uniqueness

Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) is unique due to its specific functional groups and structural modifications, which enhance its solubility, stability, and pharmacological profile. Unlike morphine and codeine, this compound has a morpholinoethoxy group that contributes to its distinct pharmacokinetics and dynamics.

Properties

CAS No.

74051-66-4

Molecular Formula

C33H44N2O17

Molecular Weight

740.7 g/mol

IUPAC Name

[(4R,4aR,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C25H32N2O5.2C4H6O6/c1-16(28)31-21-6-4-18-19-15-17-3-5-20(30-14-11-27-9-12-29-13-10-27)23-22(17)25(18,24(21)32-23)7-8-26(19)2;2*5-1(3(7)8)2(6)4(9)10/h3,5-6,18-19,24H,4,7-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t18-,19+,24-,25-;2*1-,2-/m011/s1

InChI Key

BWBZCYCZDVXHQI-DXTZIMEDSA-N

Isomeric SMILES

CC(=O)OC1=CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OCCN6CCOCC6)CCN3C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(=O)OC1=CCC2C3CC4=C5C2(C1OC5=C(C=C4)OCCN6CCOCC6)CCN3C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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